molecular formula C16H20O3 B1323873 cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 736136-22-4

cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B1323873
CAS No.: 736136-22-4
M. Wt: 260.33 g/mol
InChI Key: BVCKZKSLDGWWPU-UHFFFAOYSA-N
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Description

cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C16H20O3. It is a chiral molecule, meaning it has non-superimposable mirror images, known as enantiomers. This compound is characterized by a cyclohexane ring substituted with a 2,3-dimethylbenzoyl group and a carboxylic acid group in the cis configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the Diels-Alder reaction.

    Introduction of the 2,3-Dimethylbenzoyl Group: This step involves the Friedel-Crafts acylation reaction, where 2,3-dimethylbenzoyl chloride reacts with cyclohexane in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the carboxylic acid group can be converted to other functional groups such as aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products:

    Oxidation: Aldehydes, ketones, or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry:

    Organic Synthesis: cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound is used in studies to understand the biochemical pathways and interactions involving cyclohexane derivatives.

Medicine:

    Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

  • cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
  • cis-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
  • cis-4-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Comparison:

  • Structural Differences: The position of the dimethylbenzoyl group and the carboxylic acid group can vary, leading to different chemical and physical properties.
  • Reactivity: The reactivity of these compounds can differ based on the steric and electronic effects of the substituents.
  • Applications: While similar compounds may have overlapping applications, the specific properties of cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid make it unique for certain uses, such as its specific interaction with molecular targets in biochemical studies.

Properties

IUPAC Name

4-(2,3-dimethylbenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-10-4-3-5-14(11(10)2)15(17)12-6-8-13(9-7-12)16(18)19/h3-5,12-13H,6-9H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCKZKSLDGWWPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2CCC(CC2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201216474
Record name cis-4-(2,3-Dimethylbenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201216474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735270-21-0
Record name cis-4-(2,3-Dimethylbenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201216474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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